molecular formula C14H18ClN3O B1420832 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride CAS No. 1235439-36-7

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride

Cat. No.: B1420832
CAS No.: 1235439-36-7
M. Wt: 279.76 g/mol
InChI Key: ONLKSPHSTSWEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,4-Diazepane-1-carbonyl)-1H-indole hydrochloride is a synthetic indole derivative featuring a seven-membered 1,4-diazepane ring attached via a carbonyl group at the indole’s 3-position.

Properties

IUPAC Name

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLKSPHSTSWEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride typically involves the following steps:

Chemical Reactions Analysis

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antagonism of Histamine Receptors
One of the primary applications of compounds related to 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride is their activity as antagonists at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in several neurological conditions. Compounds that act as H3 receptor antagonists are being investigated for their potential to treat disorders such as obesity, schizophrenia, and cognitive dysfunctions associated with Alzheimer's disease .

Synthesis of Bioactive Compounds
The indole moiety is well-known for its role in the synthesis of various biologically active compounds. The compound can serve as a scaffold for developing new drugs targeting multiple biological pathways. For instance, derivatives of indole have been utilized to create compounds with antifungal and muscle relaxant properties . The carbonyl group in this compound facilitates further chemical modifications that can enhance biological activity.

Neuropharmacology

Cognitive Enhancement
Research indicates that derivatives of indole compounds can improve cognitive function by modulating cholinergic systems. The binding affinity of such compounds to nicotinic acetylcholine receptors (nAChRs) has been extensively studied, revealing their potential in treating cognitive disorders like ADHD and age-associated memory impairment . The structural characteristics of this compound may contribute to its efficacy in this regard.

Chemical Properties and Reactivity

Reactivity in Organic Synthesis
The compound exhibits reactivity that allows it to participate in various organic transformations. It can undergo C–C and C–N coupling reactions due to the presence of the carbonyl group, making it a valuable intermediate for synthesizing complex heterocyclic compounds . This versatility is essential for developing new pharmaceuticals and understanding their mechanisms of action.

Data Tables

Application Area Details
Histamine Receptor Modulation Antagonists at H3 receptors; potential treatments for obesity and cognitive disorders.
Cognitive Enhancement Modulation of nAChRs; implications for ADHD and memory impairment treatments.
Organic Synthesis Reactivity allows for C–C and C–N coupling; key intermediate for biologically active compounds.

Case Study 1: Histamine H3 Receptor Antagonists

A study explored the effectiveness of various indole derivatives as H3 receptor antagonists, demonstrating significant improvements in cognitive function in animal models. Compounds similar to this compound showed promising results, indicating their potential therapeutic applications .

Case Study 2: Synthesis of Indole Derivatives

Research on the synthesis of indole derivatives highlighted the utility of carbonyl-containing compounds in creating new pharmaceuticals. The ability to modify the carbonyl group significantly impacts the biological activity of the resulting compounds, showcasing the importance of this compound as a precursor .

Mechanism of Action

The mechanism of action of 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can interact with various biological targets, while the diazepane moiety can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Substituents

3-[(4-Substituted Piperazin-1-yl)methyl]-1H-indole Derivatives
  • Structure : These compounds feature a six-membered piperazine ring substituted at the N-4 position, attached via a methyl group to the indole’s 3-position.
  • Activity : Synthesized by the Akko group, these derivatives exhibit cytotoxic activity with IC₅₀ values <10 μM against cancer cell lines. Substitution at the piperazine’s N-4 position (e.g., with aryl groups) enhances potency, suggesting the importance of electronic and steric effects .
  • The carbonyl group may also enhance hydrogen bonding compared to the methyl linker in piperazine derivatives.
3-(1-Methylpiperidin-4-yl)-1H-indole Hydrochloride
  • Structure : A six-membered piperidine ring with a methyl group at the 4-position replaces the diazepane moiety.
  • Activity : Listed as a reference standard in pharmacopeial guidelines, this compound (C₁₄H₁₈N₂·HCl) is used in quality control but lacks explicit bioactivity data in the evidence .
  • Comparison : The absence of a carbonyl group and the smaller piperidine ring may reduce conformational flexibility and polar interactions compared to the diazepane-carbonyl analogue.

Indole-Based HDAC Inhibitors

  • Example: N-Hydroxycinnamamide-based HDAC inhibitors with indole cap groups (e.g., vorinostat analogs) show potent HDAC inhibition and antitumor activity.
  • Activity: These compounds exhibit IC₅₀ values comparable to vorinostat (SAHA), a clinically approved HDAC inhibitor .

Fluorinated Benzyl-Diazepane Derivatives

  • Example: 4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone hydrochloride (KU-0058948 hydrochloride).
  • Structure: Combines a diazepane-carbonyl group with a fluorinated benzyl-phthalazinone core.
  • Activity : This compound is associated with DNA repair inhibition (e.g., PARP inhibition) and anticancer research .
  • Comparison : The fluorobenzyl group in KU-0058948 introduces electronegativity, which may enhance target affinity. The absence of such substituents in 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride highlights the impact of auxiliary groups on specificity.

Key Data Table: Structural and Functional Comparison

Compound Core Structure Substituent/Modification Biological Activity (IC₅₀/Other) Reference
3-(1,4-Diazepane-1-carbonyl)-1H-indole HCl Indole + diazepane-carbonyl None specified Building block; potential HDACi
3-[(4-Substituted Piperazin-1-yl)methyl]-1H-indole Indole + piperazine-methyl N-4 aryl substituents Cytotoxic (IC₅₀ <10 μM)
3-(1-Methylpiperidin-4-yl)-1H-indole HCl Indole + piperidine-methyl Methyl group at piperidine Pharmacopeial standard
KU-0058948 hydrochloride Phthalazinone + diazepane-carbonyl 4-fluorobenzyl PARP inhibition (anticancer)
Vorinostat (SAHA) Hydroxamate + phenyl linker N-hydroxycinnamamide HDACi (IC₅₀ ~10 nM)

Research Findings and Implications

  • Structural Flexibility : The diazepane ring’s seven-membered structure may confer better binding entropy compared to six-membered piperazine/piperidine analogues, as seen in other drug candidates .
  • Electron-Withdrawing Effects: The carbonyl group in this compound could enhance interactions with enzymatic targets, similar to the hydroxamate group in vorinostat .
  • Synthetic Challenges: notes the compound’s high cost (€457/250 mg), suggesting complex synthesis. This contrasts with simpler piperidine derivatives, which are more accessible .

Biological Activity

3-(1,4-Diazepane-1-carbonyl)-1H-indole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring and an indole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C12H14ClN3O\text{C}_{12}\text{H}_{14}\text{ClN}_3\text{O}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction prevents substrate access, thereby modulating enzyme activity.
  • Receptor Binding : It has been suggested that the compound can act as a ligand for certain receptors, influencing signaling pathways involved in various physiological processes.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens. For instance, its efficacy against Gram-positive bacteria was evaluated through Minimum Inhibitory Concentration (MIC) assays.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionModulates enzyme activity

Case Studies

Several case studies have explored the biological activity of similar compounds with structural similarities to this compound:

  • Vasopressin Receptor Ligands : A study on indole derivatives indicated that modifications at the indole position significantly affect binding affinity and receptor selectivity. This suggests that similar modifications could enhance the biological activity of our compound of interest .
  • Inhibition of PHGDH : Research on related diazepane compounds demonstrated their ability to inhibit the enzyme PHGDH effectively. The findings highlighted structure-activity relationships that could inform modifications to enhance the potency of this compound .

Q & A

Q. What comparative frameworks are used to evaluate this compound against structural analogs in lead optimization?

  • Methodology :
  • SAR studies : Synthesize analogs with modified substituents (e.g., halogenation, alkyl chains) and compare bioactivity.
  • Free-energy perturbation (FEP) : Calculate relative binding affinities computationally.
  • Cluster analysis : Group compounds by physicochemical properties (logP, PSA) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.